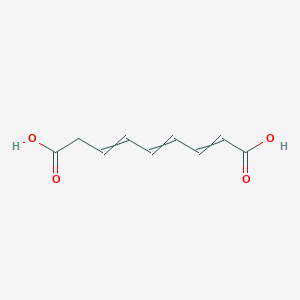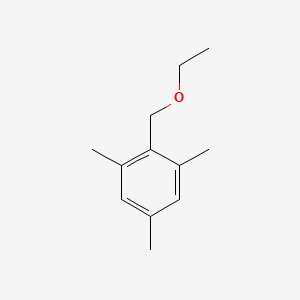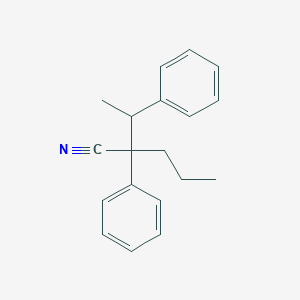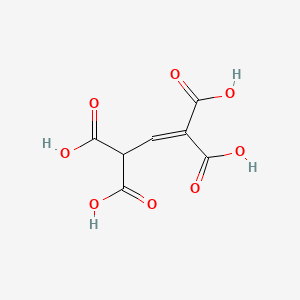![molecular formula C14H22ClNO3 B14734796 N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine CAS No. 7061-70-3](/img/structure/B14734796.png)
N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine is an organic compound with a complex structure It is characterized by the presence of a chlorophenoxy group, two methoxy groups, and an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with methoxyethylamine under controlled conditions to yield the final product. The reaction conditions often require a base catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)methylamine
- N-(2-methoxyethyl)ethylamine
- N-(2-(2-chlorophenoxy)ethyl)acetamide
Uniqueness
N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
7061-70-3 |
|---|---|
Molecular Formula |
C14H22ClNO3 |
Molecular Weight |
287.78 g/mol |
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine |
InChI |
InChI=1S/C14H22ClNO3/c1-17-10-7-16(8-11-18-2)9-12-19-14-6-4-3-5-13(14)15/h3-6H,7-12H2,1-2H3 |
InChI Key |
DTKJFFGPTKBUSD-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)CCOC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


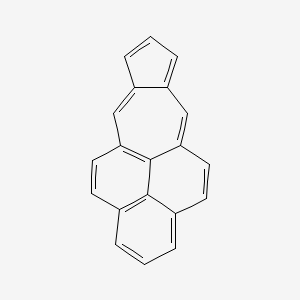
![[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate](/img/structure/B14734720.png)
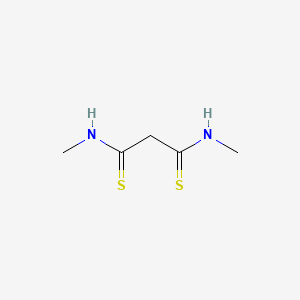

![6-(Azepan-1-yl)-1-ethyl-4-methyl-5-[(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14734740.png)
![n-[(4-Nitrophenyl)sulfonyl]glutamic acid](/img/structure/B14734747.png)
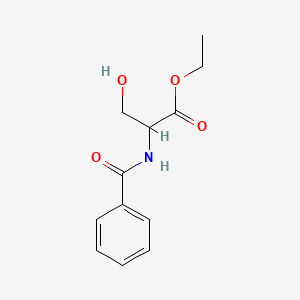
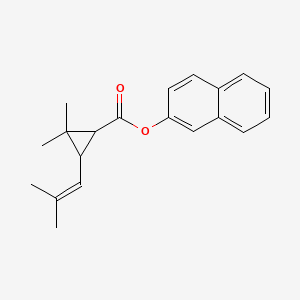
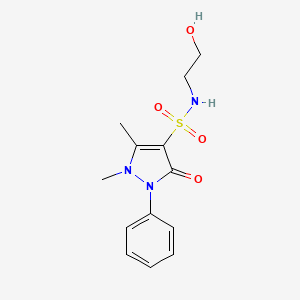
![1,1'-[(2-Bromophenyl)phosphoryl]diaziridine](/img/structure/B14734772.png)
